2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and a triazine derivative, the cyclization can be induced by heating in the presence of a catalyst.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of a halogenated precursor with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing triazinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylthiol, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylsulfanyl derivatives.
Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.
Medicine
In medicinal research, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Studies are ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its stability and reactivity make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance binding affinity or selectivity towards specific targets, while the triazinone core can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one: Similar structure but with a different methyl group position.
2-(Phenylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-thione: Similar structure but with a thione group instead of a triazinone group.
Uniqueness
2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzylsulfanyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-7-8-18-13(9-11)16-14(17-15(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQUZKRWKPCSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.